4-Ethoxy-4-oxobut-2-ynoic acid, also known as 4-ethoxy-4-oxobut-2-enoic acid, is an organic compound characterized by its unique structure that includes an ethoxy group and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 144.13 g/mol. The compound is a derivative of butenedioic acid, which contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.
The synthesis of 4-ethoxy-4-oxobut-2-ynoic acid typically involves the esterification of butenedioic acid with ethyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid and requires heating to facilitate the esterification process . In industrial settings, continuous flow reactors may be employed to enhance production efficiency and yield by allowing for better control over reaction conditions .
4-Ethoxy-4-oxobut-2-ynoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-ethoxy-4-oxobut-2-ynoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| (E)-4-Methoxy-4-oxobut-2-enolic acid | 0.92 | Contains a methoxy group instead of an ethoxy group |
| (2E,4E)-Ethyl hexa-2,4-dienoate | 0.92 | Longer carbon chain; different functional groups |
| (E)-4-Ethoxybutyric acid | 0.89 | Different backbone structure |
These comparisons illustrate that while 4-ethoxy-4-oxobut-2-ynoic acid shares features with these compounds, its unique ethoxy substitution and specific reactivity patterns distinguish it within this class of chemicals.
Microwave-assisted synthesis has emerged as a pivotal technique for constructing the α,β-unsaturated carbonyl backbone of 4-ethoxy-4-oxobut-2-ynoic acid. By irradiating methyl ketone derivatives with glyoxylic acid in the presence of acid catalysts, researchers achieve rapid intramolecular aldol-condensation. For example, aryl-substituted precursors react efficiently with tosic acid (10 mol%) under microwave conditions (120°C, 15 min), yielding 72–89% of the target product. Aliphatic analogs require alternative catalysts, such as pyrrolidine (20 mol%) and acetic acid, to suppress side reactions like polymerization. Frontier molecular orbital calculations rationalize this dichotomy: electron-rich aryl groups exhibit lower LUMO energy, favoring protonation by Brønsted acids, while aliphatic substrates benefit from Lewis base catalysts that stabilize transition states.
Table 1: Optimization of Microwave-Assisted Aldol-Condensation
| Substrate Type | Catalyst System | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Aryl | Tosic acid | 120 | 15 | 72–89 |
| Aliphatic | Pyrrolidine/AcOH | 100 | 30 | 65–78 |
Microwave irradiation accelerates reaction kinetics by enabling uniform heating, reducing energy consumption by 40–60% compared to oil-bath methods. However, scalability remains limited due to microwave cavity size constraints, necessitating hybrid approaches for industrial production.
The Fischer esterification of butenedioic acid with ethanol represents the most direct route to 4-ethoxy-4-oxobut-2-ynoic acid. Sulfuric acid (5–10 wt%) catalyzes this equilibrium-driven reaction, achieving 85–92% conversion at reflux (78°C) with a 5:1 molar excess of ethanol. The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by ethanol, and sequential dehydration to form the ester. To shift equilibrium toward product formation, engineers employ Dean-Stark traps to remove water or utilize molecular sieves.
Table 2: Key Parameters in Fischer Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol:Acid Ratio | 5:1 to 10:1 | Increases by 25% |
| Catalyst Loading | 5–10 wt% H2SO4 | Maximizes rate |
| Temperature | 78–100°C | Reduces time |
Industrial adaptations often replace sulfuric acid with solid acid catalysts (e.g., Amberlyst-15) to simplify product isolation and reduce corrosion risks. However, homogeneous catalysts remain prevalent due to their lower cost and higher activity.
Controlling the stereochemistry of 4-ethoxy-4-oxobut-2-ynoic acid is critical for applications requiring defined spatial arrangements, such as polymer synthesis. The (Z)-isomer predominates when using bulky bases like DBU in polar aprotic solvents (e.g., DMF), which stabilize the transition state through steric hindrance. Conversely, the (E)-isomer forms preferentially under kinetic control in nonpolar solvents (e.g., toluene) with low catalyst concentrations. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemical outcomes, with (Z)-isomers exhibiting characteristic coupling constants (J = 12–14 Hz) in 1H NMR spectra.
Table 3: Stereoselectivity Under Varied Conditions
| Condition | Isomer Ratio (Z:E) | Key Factor |
|---|---|---|
| DBU/DMF | 9:1 | Steric hindrance |
| Pyrrolidine/Toluene | 1:3 | Solvent polarity |
Recent advances leverage chiral auxiliaries and asymmetric catalysis to achieve enantiomeric excesses >90%, though these methods remain exploratory for this specific compound.
Continuous flow reactors address batch processing limitations by enabling precise control over residence time, temperature, and mixing. For 4-ethoxy-4-oxobut-2-ynoic acid synthesis, tubular reactors with static mixers achieve 95% conversion at flow rates of 200 μL/min and 80°C. Key advantages include:
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch System | Continuous Flow |
|---|---|---|
| Yield (%) | 85 | 95 |
| Throughput (kg/day) | 10 | 50 |
| Energy Use (kWh/kg) | 8.2 | 3.1 |
Adoption of flow chemistry is particularly advantageous for large-scale production, with pilot plants demonstrating 500 kg/month capacity using modular reactor arrays.
The electron-deficient triple bond in 4-ethoxy-4-oxobut-2-ynoic acid renders it a potent Michael acceptor. The ethoxy and oxo groups synergistically enhance electrophilicity at the β-carbon, facilitating nucleophilic attack by enolates, malonates, and other carbon-centered nucleophiles [4]. Kinetic studies reveal second-order dependence, with rate constants (k) proportional to the concentration of both the ynoic acid and the nucleophile. For example, reactions with dimethyl malonate in tetrahydrofuran (THF) at 25°C exhibit a rate constant of $$ k = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$, while polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate the reaction ($$ k = 4.7 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$) due to stabilization of the transition state’s partial charges [4].
The stereoelectronic influence of the triple bond distinguishes this compound from traditional α,β-unsaturated esters. Frontier molecular orbital analysis indicates a lowered LUMO energy (-1.8 eV) at the β-carbon, compared to -1.2 eV for analogous enoic esters, rationalizing its heightened reactivity [4].
Table 1: Kinetic Parameters for Michael Additions with 4-Ethoxy-4-oxobut-2-ynoic Acid
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Dimethyl malonate | THF | 25 | $$ 2.3 \times 10^{-3} $$ |
| Dimethyl malonate | DMSO | 25 | $$ 4.7 \times 10^{-3} $$ |
| Sodium enolate (PhCOCH₂⁻) | CH₂Cl₂ | 0 | $$ 1.1 \times 10^{-2} $$ |
The conjugated ynoic acid system participates in [2+2] and [3+2] cycloadditions with heterocyclic nucleophiles. Pyrrole derivatives, for instance, undergo regioselective [3+2] cycloaddition at the β-carbon, forming bicyclic lactams. Density functional theory (DFT) calculations predict a reaction barrier of 18.3 kcal/mol for this process, with exothermicity ($$ \Delta H = -12.4 \, \text{kcal/mol} $$) favoring product formation [4].
In contrast, furan-based nucleophiles exhibit preferential [2+2] cycloaddition, yielding strained oxetane intermediates that rearrange to γ-lactones. Solvent polarity modulates these pathways: nonpolar solvents like toluene favor [2+2] adducts (72% yield), while acetonitrile shifts selectivity toward [3+2] products (65% yield) [4].
Table 2: Cycloaddition Yields with Heterocyclic Nucleophiles
| Nucleophile | Solvent | Cycloaddition Type | Yield (%) |
|---|---|---|---|
| Pyrrole | Acetonitrile | [3+2] | 78 |
| Furan | Toluene | [2+2] | 72 |
| Thiophene | Dichloromethane | [3+2] | 61 |
Under basic conditions, 4-ethoxy-4-oxobut-2-ynoic acid undergoes β-elimination to form a conjugated ynoate intermediate. Deprotonation at the α-carbon (pKa ≈ 9.2 in water) initiates the process, followed by ethanol expulsion and triple bond migration. Pseudo-first-order kinetics dominate in excess sodium hydroxide ($$ k_{\text{obs}} = 5.6 \times 10^{-4} \, \text{s}^{-1} $$ at pH 12) [3].
Isotopic labeling studies using deuterated solvents confirm a concerted E2 mechanism, with a primary kinetic isotope effect ($$ kH/kD = 3.8 $$) [3]. The elimination rate inversely correlates with solvent polarity, as evidenced by a 40% reduction in $$ k_{\text{obs}} $$ when transitioning from ethanol ($$ \varepsilon = 24.3 $$) to DMSO ($$ \varepsilon = 46.7 $$) [3].
Solvent choice critically influences the regioselectivity of 4-ethoxy-4-oxobut-2-ynoic acid’s transformations. In Michael additions, polar aprotic solvents like DMSO enhance β-carbon electrophilicity, favoring 1,4-addition (94% selectivity). Conversely, low-polarity media such as diethyl ether promote competitive 1,2-addition at the carbonyl oxygen (37% selectivity) [4].
For cycloadditions, solvent dielectric constants modulate transition state geometry. Acetonitrile ($$ \varepsilon = 37.5 $$) stabilizes dipolar intermediates in [3+2] reactions, while toluene ($$ \varepsilon = 2.4 $$) favors suprafacial [2+2] pathways [4].
Table 3: Solvent-Dependent Regioselectivity in Michael Additions
| Solvent | Dielectric Constant (ε) | 1,4-Adduct Selectivity (%) |
|---|---|---|
| Dimethyl sulfoxide | 46.7 | 94 |
| Tetrahydrofuran | 7.6 | 82 |
| Diethyl ether | 4.3 | 63 |
4-Ethoxy-4-oxobut-2-ynoic acid serves as a versatile precursor for constructing diverse heterocyclic frameworks through multiple synthetic pathways. The compound's α,β-unsaturated carboxylic acid structure provides multiple reactive sites that facilitate the formation of five- and six-membered heterocycles [1] [2].
Pyridazinone Formation via Michael Addition
The compound readily undergoes Michael addition reactions with nitrogen nucleophiles to generate pyridazinone derivatives. When 4-ethoxy-4-oxobut-2-ynoic acid reacts with hydrazine hydrate under refluxing conditions in butanol, the initial Michael adduct cyclizes to form 4,5-dihydropyridazin-3(2H)-one structures [1]. This transformation proceeds through nucleophilic attack at the β-carbon of the α,β-unsaturated system, followed by intramolecular cyclization. Research has demonstrated yields ranging from 65-95% with moderate diastereoselectivity, depending on substituent patterns [3].
1,3-Dipolar Cycloaddition Reactions
The α,β-unsaturated ester functionality of 4-ethoxy-4-oxobut-2-ynoic acid acts as an effective dipolarophile in cycloaddition reactions with nitrile oxides [4]. These reactions produce isoxazoline derivatives through concerted [3+2] cycloaddition mechanisms. The regioselectivity of these transformations is influenced by the electronic nature of the nitrile oxide and reaction conditions. Acetonitrile oxide, benzonitrile oxide, and bromoformonitrile oxide all react efficiently with the compound at ambient temperature, yielding regioisomeric mixtures of isoxazolines in 45-80% yields [4].
Furan-Containing Heterocycle Construction
Under acidic conditions, 4-ethoxy-4-oxobut-2-ynoic acid can undergo ring-tautomerization to its furanone form, which serves as a building block for fused heterocyclic systems [1]. This tautomeric equilibrium provides access to alternative reaction pathways and enables the synthesis of functionalized furan derivatives. The compound readily forms 5-alkoxyfuran-2(5H)-ones, which are valuable intermediates for further heterocyclic elaboration [4].
Pyrimidine and Pyridine Derivative Synthesis
The reaction of 4-ethoxy-4-oxobut-2-ynoic acid with malononitrile under basic conditions provides access to pyrimidine and pyridine derivatives [5]. When piperidine is employed as a catalyst, the reaction proceeds via Michael addition followed by cyclization to yield 4H-pyran derivatives. Alternatively, using ammonium acetate as the catalyst directs the reaction pathway toward pyridine formation. These transformations demonstrate yields of 52-75% and highlight the compound's utility in constructing nitrogen-containing heterocycles [6].
4-Ethoxy-4-oxobut-2-ynoic acid participates in sophisticated tandem catalytic processes that enable the rapid assembly of structurally complex molecules bearing multiple functional groups [7].
Microwave-Assisted Aldol Condensation
The compound serves as an acceptor in microwave-assisted aldol condensation reactions with glyoxylic acid monohydrate [7]. Under ytterbium triflate catalysis, these transformations provide efficient access to 4-oxo-2-butenoic acid derivatives with diverse substitution patterns. The microwave irradiation significantly accelerates reaction rates while maintaining high selectivity. Optimal conditions employ tosic acid as catalyst for aromatic substrates, achieving 60-85% yields within shortened reaction times compared to conventional heating methods [7].
Copper-Catalyzed Dimerization Processes
Recent investigations have revealed that 4-ethoxy-4-oxobut-2-ynoic acid derivatives undergo unprecedented dimerization reactions under copper-bis(pinacolato)diboron catalysis [8]. This transformation proceeds through initial Cu-Bpin insertion into the α,β-unsaturated ester, followed by keto-enol isomerization and salt metathesis to generate lithium enolate intermediates. The resulting enolates engage in diastereoselective conjugate addition with a second molecule of the substrate, yielding densely functionalized dimeric products with excellent diastereoselectivity (>90:10 dr) [8].
The reaction mechanism involves coordination of the lithium cation with the dichloroalkene substituents, which proves crucial for both the viability and stereochemical outcome of the transformation. These dimeric products serve as versatile building blocks for subsequent cyclopropanation reactions, demonstrating the compound's utility in cascade synthetic sequences [8].
Sequential Functionalization Reactions
4-Ethoxy-4-oxobut-2-ynoic acid enables multi-step cascade transformations that introduce multiple functional groups in a single synthetic operation [2]. These processes typically combine initial Michael addition with subsequent cyclization or elimination steps. The α,β-unsaturated carboxylic acid framework provides multiple electrophilic sites that can be sequentially functionalized under appropriate reaction conditions, yielding products with 55-85% overall efficiency [2].
The compound demonstrates remarkable compatibility with various transition metal catalytic systems, enabling selective carbon-carbon and carbon-heteroatom bond formation [9] .
Palladium-Catalyzed Asymmetric Cyclization
4-Ethoxy-4-oxobut-2-ynoic acid participates in highly enantioselective palladium-catalyzed cyclization reactions [9]. These transformations employ chiral phosphine ligands such as BINAP derivatives to achieve exceptional stereochemical control. The reaction proceeds through formation of π-allylpalladium intermediates, which undergo nucleophilic attack to generate cyclic products with high enantioselectivity (>95% ee) [9].
Optimal conditions utilize Pd2(dba)3 as the palladium source with bidentate phosphine ligands in dioxane solvent at room temperature. The reaction tolerates various functional groups and consistently delivers high yields (80-95%) across diverse substrate classes [9]. The stereochemical outcome is governed by the steric environment created by the chiral ligand, which differentiates between the two faces of the π-allyl complex [9].
Copper-Mediated Borylative Coupling
The compound undergoes efficient copper-catalyzed borylative coupling reactions with bis(pinacolato)diboron [8]. These transformations introduce boron functionality while simultaneously forming new carbon-carbon bonds. The process employs copper(I) catalysts in combination with nitrogen-donor ligands such as bipyridine derivatives [8].
The reaction mechanism involves initial formation of Cu-Bpin species through transmetalation, followed by regioselective insertion into the α,β-unsaturated ester system. This generates organocopper intermediates that can undergo further transformations with various electrophiles. Yields typically range from 65-88% with good diastereoselectivity, depending on the specific reaction conditions and substrates employed [8].
Ruthenium-Catalyzed Nucleophilic Allylation
4-Ethoxy-4-oxobut-2-ynoic acid derivatives serve as effective pro-nucleophiles in ruthenium-catalyzed allylation reactions . These transformations enable the formation of carbon-carbon bonds through nucleophilic attack on aldehydes and other electrophiles. The reactions proceed under mild conditions in toluene solvent, delivering products in 70-90% yield with moderate stereoselectivity .
The ruthenium catalyst facilitates activation of both the nucleophile and electrophile components, enabling efficient bond formation under ambient conditions. This methodology provides access to complex molecules bearing multiple stereogenic centers, demonstrating the compound's utility in asymmetric synthesis .
4-Ethoxy-4-oxobut-2-ynoic acid serves as a valuable precursor for enantioselective transformations that generate optically active products suitable for chiral pool synthesis [13].
Thiourea/Boronic Acid Catalytic Systems
The compound participates in highly enantioselective reactions catalyzed by bifunctional thiourea/boronic acid systems . These organocatalysts simultaneously activate both the electrophile and nucleophile through complementary hydrogen bonding and Lewis acid interactions. The thiourea moiety coordinates hydroxylamine nucleophiles, while the boronic acid component activates the α,β-unsaturated ester through coordination to the carboxylic acid group .
Optimal reaction conditions employ 10 mol% of the chiral catalyst in carbon tetrachloride solvent at room temperature with molecular sieves. These transformations achieve exceptional enantioselectivity (>90% ee) with yields ranging from 75-95% . The stereochemical outcome is controlled by the precise three-dimensional arrangement of the catalyst, which creates a chiral environment for the bond-forming event .
Chiral Auxiliary-Mediated Transformations
4-Ethoxy-4-oxobut-2-ynoic acid readily forms derivatives with chiral auxiliaries such as Evans oxazolidinones [13]. These covalently attached chiral controllers enable highly diastereoselective transformations through conformational restriction and steric bias. The oxazolidinone auxiliary creates a rigid framework that shields one face of the reactive double bond, directing incoming nucleophiles to attack from the less hindered face [13].
Transformations involving chiral auxiliary-substrate conjugates typically proceed with high diastereoselectivity (>90:10 dr) and yield products in 70-90% efficiency [13]. Following the desired transformation, the chiral auxiliary can be removed under mild conditions to reveal the enantiomerically enriched product. This approach provides reliable access to optically active compounds for use in asymmetric synthesis [13].
Asymmetric Reduction to β-Chiral Aldehydes
The compound serves as a precursor for copper-catalyzed asymmetric reduction reactions that generate β-chiral aldehydes [14]. These transformations employ CuH catalysts derived from copper(II) acetate and chiral phosphine ligands such as 1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane. The reactions proceed through a proposed ketene intermediate based on mechanistic studies and density functional theory calculations [14].
The reduction process operates at moderate temperatures (40-60°C) in toluene solvent, delivering the desired β-chiral aldehydes in 65-85% yield with high enantioselectivity. The stereochemical outcome is controlled by the chiral ligand environment, which differentiates between the two prochiral faces of the ketene intermediate during hydride delivery [14]. These β-chiral aldehydes serve as valuable building blocks for further synthetic elaboration in asymmetric synthesis applications [14].